molecular formula C30H22N4O2S2 B2725913 N-[4'-(1,3-benzothiazole-6-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-1,3-benzothiazole-6-carboxamide CAS No. 681175-00-8

N-[4'-(1,3-benzothiazole-6-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2725913
CAS No.: 681175-00-8
M. Wt: 534.65
InChI Key: YLHFKOICPFLVEK-UHFFFAOYSA-N
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Description

N-[4'-(1,3-benzothiazole-6-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4'-(1,3-benzothiazole-6-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as thionyl chloride .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs high-yield synthetic pathways, including microwave irradiation and one-pot multicomponent reactions . These methods are designed to be efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4'-(1,3-benzothiazole-6-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4'-(1,3-benzothiazole-6-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This compound also affects various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4'-(1,3-benzothiazole-6-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-1,3-benzothiazole-6-carboxamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.

Properties

IUPAC Name

N-[4-[4-(1,3-benzothiazole-6-carbonylamino)-3-methylphenyl]-2-methylphenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N4O2S2/c1-17-11-19(3-7-23(17)33-29(35)21-5-9-25-27(13-21)37-15-31-25)20-4-8-24(18(2)12-20)34-30(36)22-6-10-26-28(14-22)38-16-32-26/h3-16H,1-2H3,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHFKOICPFLVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4)C)NC(=O)C5=CC6=C(C=C5)N=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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